2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide
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Overview
Description
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazinyl sulfanyl intermediate, followed by the introduction of the acetamidophenyl group under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
Compared to similar compounds, 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(4-methoxyphenyl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazinyl sulfanyl group and acetamidophenyl moiety provide a versatile platform for further chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C22H23N5O4S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methoxyphenyl)butanamide |
InChI |
InChI=1S/C22H23N5O4S/c1-4-18(20(29)24-14-9-11-15(31-3)12-10-14)32-22-25-21(30)19(26-27-22)16-7-5-6-8-17(16)23-13(2)28/h5-12,18H,4H2,1-3H3,(H,23,28)(H,24,29)(H,25,27,30) |
InChI Key |
MIYZYPVNVFLVLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C |
Origin of Product |
United States |
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